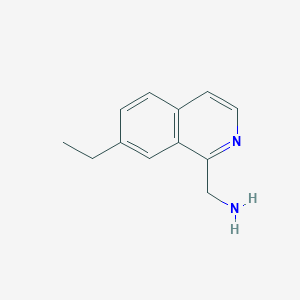

(7-Ethylisoquinolin-1-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(7-ethylisoquinolin-1-yl)methanamine |

InChI |

InChI=1S/C12H14N2/c1-2-9-3-4-10-5-6-14-12(8-13)11(10)7-9/h3-7H,2,8,13H2,1H3 |

InChI Key |

HGXBNTWUDHNXAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN=C2CN |

Origin of Product |

United States |

Synthetic Strategies for 7 Ethylisoquinolin 1 Yl Methanamine and Analogous 1 Substituted Isoquinolines

Foundational Cyclization Reactions for Isoquinoline (B145761) Ring Formation

The traditional methods for isoquinoline synthesis rely on the intramolecular cyclization of appropriately substituted β-phenylethylamine precursors. These reactions, named after their discoverers, have been fundamental in heterocyclic chemistry for over a century.

Bischler–Napieralski Reaction and Mechanistic Variants

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgpharmaguideline.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.org To synthesize a precursor for (7-Ethylisoquinolin-1-yl)methanamine, one would start with N-[2-(4-ethylphenyl)ethyl]-2-aminoacetamide. The cyclization is typically promoted by a dehydrating agent in acidic conditions. nrochemistry.com

Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com For aromatic rings lacking strong electron-donating groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, may be necessary. wikipedia.org

The mechanism of the Bischler-Napieralski reaction has been the subject of discussion, with two primary pathways proposed. One mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more reactive nitrilium ion intermediate. wikipedia.org The prevailing mechanism can be influenced by the specific reaction conditions. nrochemistry.com The resulting 1-(aminomethyl)-7-ethyl-3,4-dihydroisoquinoline can then be aromatized to the final product.

A significant side reaction to be aware of is the retro-Ritter reaction, which can lead to the formation of styrene (B11656) derivatives. This can sometimes be mitigated by using a nitrile as the solvent or by employing reagents like oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination. organic-chemistry.org

Table 1: Reagents and Conditions for the Bischler-Napieralski Reaction

| Reagent | Conditions | Substrate Scope |

| POCl₃ | Refluxing in an inert solvent (e.g., acetonitrile (B52724), toluene) | Effective for electron-rich aromatic rings |

| P₂O₅/POCl₃ | Refluxing | Suitable for less activated aromatic rings |

| PPA | High temperatures | General use, can be viscous and difficult to work with |

| Tf₂O, 2-chloropyridine | Low to ambient temperature | Milder conditions, broader substrate compatibility nrochemistry.com |

Pictet–Spengler Condensation and Scope of Substrate

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is a special case of the Mannich reaction. wikipedia.org For the synthesis of a this compound precursor, a β-(4-ethylphenyl)ethylamine would be reacted with an N-protected aminoacetaldehyde or a synthetic equivalent.

The reaction is typically carried out in the presence of a protic or Lewis acid. ebrary.net The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular attack by the electron-rich aromatic ring. wikipedia.org The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Systems with electron-donating groups, such as alkoxy or alkyl groups, undergo cyclization under milder conditions. pharmaguideline.com

The scope of the aldehyde or ketone component is broad, allowing for the introduction of various substituents at the C-1 position of the resulting tetrahydroisoquinoline. Subsequent oxidation is required to furnish the aromatic isoquinoline core.

Pomeranz–Fritsch Reaction and Schlittler-Müller Modification

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals. quimicaorganica.org These intermediates are formed by the condensation of an aromatic aldehyde and an aminoacetaldehyde dialkyl acetal. quimicaorganica.org

A significant improvement for the synthesis of 1-substituted isoquinolines is the Schlittler-Müller modification. nih.gov This variation utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal as the starting materials. rsc.org To prepare a precursor for this compound, a protected (aminomethyl)acetaldehyde could potentially be used in a multi-component reaction strategy, such as an Ugi reaction followed by a post-cyclization, which has been shown to be effective for creating diverse isoquinoline scaffolds. nih.govresearchgate.net

The reaction conditions typically involve strong acids, and the yields can be variable. The electronic nature of the substituents on the aromatic ring plays a crucial role in the efficiency of the cyclization step.

Pictet–Gams Reaction for Direct Isoquinoline Formation

The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis that allows for the direct formation of isoquinolines from β-hydroxy-β-phenethylamides. drugfuture.com The presence of the β-hydroxyl group facilitates dehydration during the cyclization process, leading directly to the aromatic isoquinoline without the need for a separate oxidation step. pharmaguideline.com

The starting material for a Pictet-Gams synthesis of a this compound derivative would be a suitably protected N-(2-(4-ethylphenyl)-2-hydroxyethyl)-2-aminoacetamide. The reaction is carried out under strongly dehydrating conditions, typically using phosphorus pentoxide in a high-boiling solvent like toluene (B28343) or xylene. drugfuture.com

Intramolecular Ritter Reaction for Dihydroisoquinoline Access

The Ritter reaction involves the addition of a nitrile to a carbocation, which is then hydrolyzed to an amide. An intramolecular version of this reaction can be employed to synthesize 3,4-dihydroisoquinolines. This approach would typically involve generating a carbocation at the benzylic position of a suitably substituted precursor, which then undergoes cyclization by the attack of a pendant nitrile group. While less common for the direct synthesis of 1-aminomethyl derivatives, it represents a potential pathway for accessing the dihydroisoquinoline core. scilit.com

Modern Transition Metal-Catalyzed Approaches for Isoquinoline Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives to the classical methods, often offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been effectively used for the synthesis of isoquinolines and their derivatives through C-H activation and annulation strategies. For instance, Rh(III)-catalyzed reactions of aryl amidines with α-substituted ketones can provide access to 1-aminoisoquinolines. drugfuture.com This approach involves the directed C-H functionalization of the aromatic ring followed by condensation and cyclization.

Palladium-Catalyzed Synthesis: Palladium catalysis has proven to be a versatile tool for constructing the isoquinoline skeleton. One notable method involves the palladium-catalyzed α-arylation of ketones with ortho-haloaryl aldehydes or ketones, followed by cyclization with a nitrogen source like ammonia (B1221849) or an ammonium (B1175870) salt. rsc.orgnih.gov This two-step or one-pot process allows for the convergent synthesis of a wide array of substituted isoquinolines. nih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have also been developed for the synthesis of isoquinolines, often prized for the lower cost and toxicity of the metal compared to palladium and rhodium. These methods can involve domino or cascade reactions, such as a four-component coupling of 2-ethynylbenzaldehydes, paraformaldehyde, a secondary amine, and a primary amine to directly form 3-(aminomethyl)isoquinolines. nih.govnih.gov While this provides a different substitution pattern, it highlights the potential of copper catalysis in constructing complex isoquinolines from simple starting materials. Other copper-catalyzed annulation reactions have also been reported to be effective. semanticscholar.orgresearchgate.netrsc.org

Table 2: Comparison of Modern Catalytic Methods for Isoquinoline Synthesis

| Catalyst | Reaction Type | Key Features |

| Rhodium (e.g., [RhCp*Cl₂]₂) | C-H Activation/Annulation | High efficiency, mild conditions, good for 1-aminoisoquinolines nih.gov |

| Palladium (e.g., Pd(OAc)₂) | α-Arylation/Cyclization | Convergent, regioselective, tolerates diverse functional groups rsc.orgnih.gov |

| Copper (e.g., CuI) | Domino/Cascade Reactions | Economical, can involve multi-component reactions nih.govnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of polysubstituted isoquinolines. These methods often allow for the convergent assembly of complex molecules from readily available precursors in a regioselective manner and with high yields. pnas.org A general approach involves the sequential palladium-catalyzed α-arylation of ketones followed by a cyclization reaction. pnas.org This strategy is effective for both electron-rich and electron-poor starting materials and can be used to access a wide variety of substituted isoquinolines. pnas.org

Another significant palladium-catalyzed method is the iminoannulation of internal alkynes. acs.org This process has been successfully used to prepare a diverse range of substituted isoquinolines in good to excellent yields. acs.org The reaction typically employs a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand. acs.org Furthermore, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes in the presence of a palladium catalyst provide an efficient route to various substituted isoquinolines. organic-chemistry.org

| Reaction Type | Catalyst System | Key Precursors | General Yields | Reference |

| Sequential α-Arylation and Cyclization | Pd(OAc)₂ / Ligand | Ketones, Aryl Bromides | Good to Excellent (often >70%) | pnas.org |

| Iminoannulation of Internal Alkynes | Pd(OAc)₂ / PPh₃ | o-Iodobenzaldehyde imines, Internal Alkynes | Good to Excellent | acs.org |

| Coupling-Imination-Annulation | Palladium Catalyst | o-Bromoarylaldehydes, Terminal Alkynes | Good | organic-chemistry.org |

Copper-Catalyzed Cascade and Annulation Methodologies

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of isoquinoline derivatives. These methods often proceed through cascade or domino sequences, allowing for the construction of complex molecular architectures in a single step. acs.orgnih.gov A copper-catalyzed cascade synthesis of pyrrolo[2,1-a]isoquinolines has been developed, involving the reaction of terminal alkynes, aldehydes, and tetrahydroisoquinolines. acs.org This process proceeds through a condensation/Mannich-type addition/oxidation/cyclization sequence. acs.org

Another approach involves a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produces densely functionalized isoquinolines. organic-chemistry.org Additionally, a convenient and efficient copper-catalyzed cascade method for the synthesis of benzimidazoisoquinoline derivatives has been reported, reacting substituted 2-(2-halophenyl)benzoimidazoles with alkyl cyanoacetates. acs.org A facile synthesis of isoquinolines and their N-oxides can be achieved through a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, offering an environmentally friendly route. rsc.orgnih.gov

| Reaction Type | Catalyst | Key Precursors | Product Type | Reference |

| Condensation/Addition/Oxidation/Cyclization Cascade | Copper Catalyst | Terminal Alkynes, Aldehydes, Tetrahydroisoquinolines | Pyrrolo[2,1-a]isoquinolines | acs.org |

| Three-Component [3+2+1] Cyclization | Copper(I) Catalyst | 2-Bromoaryl Ketones, Terminal Alkynes, CH₃CN | Densely Functionalized Isoquinolines | organic-chemistry.org |

| Intramolecular Cyclization | Cu(I) Catalyst | (E)-2-Alkynylaryl Oxime Derivatives | Isoquinolines and Isoquinoline N-oxides | rsc.orgnih.gov |

Silver(I)-Promoted Cyclization Reactions

Silver(I) salts have been shown to effectively promote the cyclization of appropriately functionalized precursors to yield the isoquinoline core. These reactions often proceed under mild conditions and tolerate a variety of functional groups. A notable example is the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which provides an efficient method for the synthesis of substituted isoquinolines in moderate to good yields. nih.gov

Similarly, silver trifluoromethanesulfonate (B1224126) (AgOTf) has been used to catalyze the cyclization of 2-alkynylbenzaldoxime derivatives, leading to the corresponding isoquinoline-N-oxides. researchgate.net This protocol offers a direct route to this class of compounds under very mild reaction conditions. researchgate.net Silver catalysis has also been employed in the synthesis of pyrrolo-isoquinolines through a cycloisomerization/dipolar cycloaddition sequence. scilit.com

| Catalyst | Substrate | Product | Key Features | Reference |

| Silver Catalyst | 2-Alkynyl Benzyl Azides | Substituted Isoquinolines | Efficient, moderate to good yields | nih.gov |

| Silver Trifluoromethanesulfonate (AgOTf) | 2-Alkynylbenzaldoxime Derivatives | Isoquinoline-N-oxides | Mild reaction conditions | researchgate.net |

| Silver Catalyst | Not specified in abstract | Pyrrolo-isoquinolines | Cycloisomerization/dipolar cycloaddition | scilit.com |

Ruthenium(II)-Catalyzed C-H Functionalization and Annulation

Ruthenium(II) catalysts have proven to be highly effective for the construction of isoquinolines and related heterocycles through C-H activation and annulation strategies. These methods offer high atom economy and allow for the direct functionalization of C-H bonds, which are typically unreactive. organic-chemistry.orgzendy.io A ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines without the need for an external oxidant. organic-chemistry.org

Another approach involves the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using the 8-aminoquinolinyl moiety as a bidentate directing group. nih.govacs.org Furthermore, a new ruthenium(II)-catalyzed tandem C–H activation/cyclization/hydrolysis cascade process of 2H-imidazoles and alkynes has been developed for the regioselective synthesis of α-ketone-isoquinolines. acs.org The annulation of N-hydroxyoximes and 1,3-diynes to synthesize alkynylated isoquinolines can also be achieved using a ruthenium catalyst. rsc.org

| Catalyst System | Reactants | Key Transformation | Product | Reference |

| Ru(II) Catalyst | Primary Benzylamines, Sulfoxonium Ylides | C-H Functionalization/Annulation | Isoquinolines | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ / Additives | N-Quinolin-8-yl-benzamides, Alkynes | Oxidative Annulation | Isoquinolones | nih.govacs.org |

| Ru(II) Catalyst | 2H-Imidazoles, Alkynes | C-H Activation/Cyclization/Hydrolysis | α-Ketone-isoquinolines | acs.org |

| [RuCl₂(p-cymene)]₂ | N-Hydroxyoximes, 1,3-Diynes | Annulation | Alkynylated Isoquinolines | rsc.org |

Rhodium(III)-Catalyzed C-H Bond Activation and Cyclization

Rhodium(III)-catalyzed C-H bond activation has become a prominent strategy for the synthesis of a wide range of substituted isoquinolines. These reactions are characterized by their high efficiency, broad substrate scope, and functional group tolerance. rsc.orgacs.org A novel Rh(III)-catalyzed cascade C–H activation/cyclization of benzimidates and allyl carbonates has been developed to access isoquinoline derivatives. rsc.org Another efficient method involves the Rh(III)-catalyzed reaction of hydroxyl-substituted benzaldimines with alkynes to provide mesoionic isoquinoline derivatives. researchgate.net

The synthesis of 1-aminoisoquinolines has been achieved through a rhodium(III)-catalyzed C–H/N–H bond functionalization of aryl amidines with α-MsO/TsO/Cl ketones under mild conditions. acs.orgnih.govacs.org Additionally, a one-pot synthesis of isoquinolines can be accomplished through the condensation of aryl ketones and hydroxylamine, followed by rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne. organic-chemistry.org

| Catalyst | Reactants | Key Transformation | Product Type | Reference |

| Rh(III) Catalyst | Benzimidates, Allyl Carbonates | Cascade C-H Activation/Cyclization | Isoquinoline Derivatives | rsc.org |

| Rh(III) Catalyst | Hydroxyl-substituted Benzaldimines, Alkynes | C-H Activation/Annulation | Mesoionic Isoquinolines | researchgate.net |

| Rh(III) Catalyst | Aryl Amidines, α-Substituted Ketones | C-H/N-H Bond Functionalization | 1-Aminoisoquinolines | acs.orgnih.govacs.org |

| Rh(III) Catalyst | Aryl Ketones, Hydroxylamine, Internal Alkynes | One-pot Condensation/C-H Activation/Cyclization | Multisubstituted Isoquinolines | organic-chemistry.org |

Enzymatic and Stereoselective Synthesis of Chiral Amines Relevant to this compound

The synthesis of chiral amines is of great importance in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. Biocatalysis, utilizing enzymes, offers a powerful and environmentally friendly approach to produce enantiomerically pure amines.

Imine Reductases (IREDs) for Stereoselective Reductions

Imine reductases (IREDs) are a class of NADPH-dependent oxidoreductases that catalyze the asymmetric reduction of prochiral imines to chiral amines with excellent stereoselectivity. researchgate.net These enzymes have become a valuable addition to the biocatalytic toolbox for the production of chiral amines. researchgate.net The discovery and engineering of IREDs have expanded their substrate scope from cyclic imines to include acyclic imines, and even reductive amination of ketones. researchgate.netnih.gov

The application of IREDs allows for the synthesis of both (S)- and (R)-enantiomers of amines, often with high enantiomeric excess (>99% ee) and high conversion rates. nih.govrsc.org Protein engineering has been successfully employed to enhance the activity, stereoselectivity, and substrate scope of wild-type IREDs. nih.gov This approach has been used to produce key chiral pharmaceutical intermediates. nih.govrsc.org The stereocontrol mechanism of IREDs is an active area of research, with computational design being used to invert the stereoselectivity of these enzymes. rsc.org

| Enzyme Class | Reaction Type | Substrates | Products | Key Advantages | Reference |

| Imine Reductases (IREDs) | Asymmetric Reduction | Prochiral Imines | Chiral Amines | High stereoselectivity, mild reaction conditions | researchgate.netrsc.org |

| Engineered IREDs | Dynamic Kinetic Resolution-Asymmetric Reductive Amination | Racemic Ketones | β-Branched Chiral Amines | High diastereoselectivity and enantioselectivity | nih.gov |

| Computationally Designed IREDs | Stereoselective Reduction | 2-Aryl-substituted Pyrrolines | Enantiopure Amines | Tailored stereoselectivity and thermal stability | rsc.org |

Monoamine Oxidases (MAOs) and Transaminases in Amine Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of amines. Monoamine oxidases (MAOs) and transaminases (TAs), in particular, have emerged as powerful tools in this regard. nih.govresearchgate.net

Monoamine Oxidases (MAOs) are flavin-dependent enzymes that catalyze the oxidative deamination of monoamines. acs.org While their primary biological role is in the metabolism of neurotransmitters, their catalytic activity has been harnessed for synthetic applications, particularly in the deracemization of chiral amines. acs.orgresearchgate.net In a typical deracemization process, a racemic mixture of amines is treated with an MAO variant that selectively oxidizes one enantiomer to the corresponding imine. This imine can then be reduced back to the racemic amine by a non-selective reducing agent, leading to an enrichment of the desired enantiomer. nih.gov Engineered MAOs from organisms such as Aspergillus niger (MAO-N) have shown broad substrate scope and have been utilized in the synthesis of complex pharmaceutical intermediates. nih.govacs.org Furthermore, MAOs have been employed in the multienzymatic synthesis of benzylisoquinoline alkaloids, highlighting their potential in constructing complex isoquinoline-based molecules. acs.orgtaylorandfrancis.com

Transaminases (TAs) , also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.comfrontiersin.org This capability makes them highly valuable for the asymmetric synthesis of chiral primary amines from prochiral ketones. researchgate.net The reaction equilibrium can sometimes be unfavorable; however, various strategies have been developed to drive the reaction towards the desired amine product. researchgate.netnih.gov Transaminases have been successfully applied in the industrial synthesis of several active pharmaceutical ingredients. acs.org Protein engineering has played a crucial role in expanding the substrate scope of transaminases, allowing for the synthesis of a wide variety of chiral amines, including those with bulky substituents. frontiersin.org The application of transaminases in cascades with other enzymes, such as monoamine oxidases, has enabled the synthesis of complex chiral molecules like 2,5-disubstituted pyrrolidines. researchgate.net

| Enzyme Class | Catalytic Function | Key Features in Amine Synthesis |

| Monoamine Oxidases (MAOs) | Oxidative deamination of monoamines | - High selectivity for one enantiomer of a chiral amine. - Used in deracemization processes to obtain enantiopuer amines. - Engineered variants have broad substrate scope. |

| Transaminases (TAs) | Reversible transfer of an amino group from a donor to an acceptor | - Catalyze the asymmetric synthesis of chiral amines from prochiral ketones. - High enantioselectivity. - Protein engineering has expanded their substrate range significantly. |

Direct Synthetic Pathways and Precursor Chemistry for this compound

The direct synthesis of this compound requires precise control over the regioselectivity of substituent placement on the isoquinoline core. This involves strategic functionalization at the C1 and C7 positions.

The functionalization of the isoquinoline ring is dictated by the electronic properties of the heterocyclic system. The nitrogen atom significantly influences the reactivity of the carbon atoms in the ring.

Functionalization at the C1 Position: The C1 position of the isoquinoline ring is electronically deficient and, therefore, intrinsically electrophilic. researchgate.net This makes it susceptible to nucleophilic attack. youtube.com Direct metalation at C1 is a common strategy to introduce a variety of functional groups. beilstein-journals.org For instance, treatment of an isoquinoline with a strong base like an organolithium reagent can lead to deprotonation at C1, generating a nucleophilic intermediate that can react with various electrophiles. youtube.combeilstein-journals.org

Functionalization at the C7 Position: The regioselective functionalization of the C7 position on the benzene (B151609) ring of the isoquinoline is more challenging due to the presence of multiple C-H bonds with similar reactivity. nih.gov Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have emerged as powerful tools to address this challenge. nih.gov By employing a directing group, it is possible to guide a metal catalyst to a specific C-H bond, enabling its functionalization. researchgate.netresearchgate.net For example, directing groups at the C8 position have been shown to facilitate the functionalization of the adjacent C7 position in quinolines and indolines, a strategy that could potentially be applied to isoquinolines. nih.govnih.gov Another approach is directed ortho-metalation (DoM), where a directing group on the benzene ring activates a specific ortho C-H bond for deprotonation by a strong base, followed by reaction with an electrophile. organic-chemistry.orgbaranlab.orgunblog.fr Furthermore, certain reactions have been shown to favor the formation of C7-silylated isoquinolines, which can then be further elaborated. nih.gov

| Position | Electronic Character | Common Functionalization Strategies |

| C1 | Electrophilic | - Nucleophilic attack - Direct metalation followed by reaction with electrophiles |

| C7 | Part of the carbocyclic ring | - Transition-metal-catalyzed C-H activation (often with a directing group) - Directed ortho-metalation (DoM) |

Introducing an aminomethyl group at the C1 position of the isoquinoline ring is a key step in the synthesis of the target molecule. Several methods can be envisioned for this transformation.

One direct approach involves the aminomethylation of a 1-metalated isoquinoline. For example, after deprotonation of the C1 position with a strong base, the resulting organometallic intermediate can be quenched with an aminomethylating agent like Eschenmoser's salt ((CH₃)₂N⁺=CH₂I⁻). beilstein-journals.org This introduces a dimethylaminomethyl group, which can potentially be further modified.

An alternative, indirect route is through the Reissert reaction . wikipedia.org In this reaction, isoquinoline is treated with an acid chloride and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form a Reissert compound, which is a 1-acyl-2-cyano-1,2-dihydroisoquinoline. clockss.org The cyano group at the C1 position can then be reduced to an aminomethyl group using a suitable reducing agent, such as aluminum hydride. nih.gov This two-step process provides a reliable method for the synthesis of 1-(aminomethyl)isoquinolines.

The introduction of an ethyl group specifically at the C7 position of the isoquinoline nucleus is a significant synthetic hurdle. As mentioned previously, C-H activation strategies offer a promising solution. By installing a directing group at a suitable position on the isoquinoline ring, it may be possible to direct a transition metal catalyst to activate the C7-H bond for subsequent alkylation. While specific examples for the C7-ethylation of isoquinoline are not abundant in the literature, related transformations on similar heterocyclic systems provide a proof of principle. For instance, cobalt-catalyzed C8-alkylation of quinolines using cyclopropanols as alkylating agents has been reported, demonstrating the feasibility of site-selective C-H alkylation. acs.org Such a strategy, if adapted for isoquinolines with an appropriate directing group, could potentially enable the introduction of an ethyl group at the C7 position.

Chemical Reactivity and Derivatization Pathways of 7 Ethylisoquinolin 1 Yl Methanamine

Reactivity Profile of the Isoquinoline (B145761) Heterocycle in (7-Ethylisoquinolin-1-yl)methanamine

The isoquinoline nucleus is a bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a unique electronic distribution that influences its reactivity towards both electrophiles and nucleophiles.

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene due to the electron-withdrawing effect of the nitrogen atom. However, it is more reactive than pyridine. shahucollegelatur.org.in Electrophilic attack preferentially occurs on the benzene ring, which is more electron-rich than the pyridine ring. In the case of isoquinoline, electrophilic substitution, such as nitration and bromination, typically takes place at the 5- and 8-positions. shahucollegelatur.org.in The presence of the ethyl group at the 7-position, being an electron-donating group, would further activate the benzene ring towards electrophilic attack, reinforcing the preference for substitution at the 5- and 8-positions. The aminomethyl group at the 1-position, while not directly attached to the benzene ring, can have a modest electronic influence.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 1- and 3-positions, due to the electron-deficient nature of this part of the heterocycle. quimicaorganica.orgquora.com In this compound, the 1-position is already substituted. However, if a suitable leaving group were present at this position, it would be susceptible to nucleophilic displacement. The presence of a strong nucleophile can lead to addition-elimination mechanisms. quimicaorganica.org For instance, halogenated isoquinolines readily undergo nucleophilic substitution at position 1. quimicaorganica.org

| Reaction Type | Typical Reagents | Predicted Position of Substitution | Influence of Substituents |

| Electrophilic Aromatic Substitution (SEAr) | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogens (e.g., Br₂) | 5- and 8-positions | The 7-ethyl group (electron-donating) activates the benzene ring for SEAr. |

| Nucleophilic Aromatic Substitution (SNAr) | Organometallic reagents, Amines, Alkoxides | 1-position (if a leaving group is present) | The electron-deficient pyridine ring is susceptible to nucleophilic attack. |

Ring transformation reactions of the isoquinoline core are less common and typically require harsh conditions or specific activating groups. pharmaguideline.com Oxidation of the isoquinoline ring can lead to ring cleavage. For example, strong oxidizing agents can break open the benzene ring to yield pyridine-3,4-dicarboxylic acid. The outcome of oxidation can be influenced by the substituents present. shahucollegelatur.org.in

Transformations Involving the Primary Amine Moiety (–CH₂NH₂)

The primary aminomethyl group at the 1-position of the isoquinoline ring is a key site for a variety of chemical transformations, owing to the nucleophilicity of the nitrogen atom.

The primary amine of this compound can readily react with a range of electrophiles to form new carbon-nitrogen or sulfur-nitrogen bonds.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common method for introducing a carbonyl group attached to the nitrogen. pharmaguideline.com A transition metal-free Minisci-type reaction has been reported for the acylation of isoquinolines. nih.gov

Alkylation: The primary amine can be alkylated using alkyl halides. The reaction can proceed to give secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This transformation is important for the synthesis of various biologically active compounds. The direct C-H bond sulfonylation of isoquinoline derivatives has also been reported under certain conditions. researchgate.net

| Reaction | Reagent Type | Product | General Conditions |

| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O) | Amide (R-CONH-CH₂-Isoquinoline) | Base (e.g., triethylamine, pyridine) |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (R-NH-CH₂-Isoquinoline / R₂N-CH₂-Isoquinoline) | Base (e.g., K₂CO₃) |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NH-CH₂-Isoquinoline) | Base (e.g., pyridine) |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). latech.edu This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The formation of the imine is often reversible and can be driven to completion by removing the water formed during the reaction.

This reaction is a fundamental transformation in organic synthesis and is utilized in the preparation of various heterocyclic systems and other complex molecules. The Mannich reaction is a related condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. mdpi.com

The formation of an imine from this compound and a carbonyl compound opens up further derivatization possibilities. The C=N double bond of the imine can undergo a variety of reactions. For instance, imines can be reduced to secondary amines using reducing agents like sodium borohydride.

The Pictet-Spengler reaction is a classic example where a β-arylethylamine condenses with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. pharmaguideline.comwikipedia.org While the starting material in this case is a 1-aminomethylisoquinoline, analogous intramolecular cyclization reactions could be envisioned if a suitable electrophilic center is present in a side chain attached to the imine nitrogen.

| Reactant | Product of Condensation | Subsequent Reaction | Final Product |

| Aldehyde (R-CHO) | Imine (R-CH=N-CH₂-Isoquinoline) | Reduction (e.g., NaBH₄) | Secondary Amine (R-CH₂-NH-CH₂-Isoquinoline) |

| Ketone (R₂C=O) | Imine (R₂C=N-CH₂-Isoquinoline) | Reduction (e.g., NaBH₄) | Secondary Amine (R₂CH-NH-CH₂-Isoquinoline) |

Synthesis of Fused Polycyclic Systems Containing the this compound Scaffold

The inherent reactivity of the isoquinoline nucleus, combined with the primary amine functionality of this compound, provides a versatile platform for the construction of intricate, multi-ring systems. These reactions are pivotal in the generation of novel chemical entities with potentially unique biological and physical properties.

Cycloaddition Reactions for Heterocyclic Ring Annulation

Cycloaddition reactions are powerful tools for the efficient construction of cyclic compounds. In the context of this compound, the isoquinoline ring can participate as a dienophile or, following appropriate activation, as a diene component. The primary amine offers a convenient handle for the introduction of various reactive partners, thereby facilitating the annulation of additional heterocyclic rings onto the core scaffold.

Detailed research into this area is still emerging, but preliminary studies suggest that [4+2] cycloadditions (Diels-Alder reactions) could be a viable strategy. For instance, derivatization of the exocyclic amine to an imine or a related dienophilic group would enable reactions with a variety of dienes, leading to the formation of a new six-membered ring fused to the isoquinoline core. The reaction conditions and the nature of the substituents on both the diene and the dienophile would be critical in controlling the regioselectivity and stereoselectivity of the transformation.

| Reaction Type | Reactant 1 | Reactant 2 | Resulting Fused Ring |

| [4+2] Cycloaddition | Activated this compound derivative (Dienophile) | Electron-rich Diene | Pyridine or Piperidine derivative |

| [3+2] Cycloaddition | This compound-derived Nitrone | Alkene/Alkyne | Isoxazolidine/Isoxazoline |

This table represents potential cycloaddition pathways based on the known reactivity of the isoquinoline scaffold.

Intramolecular Cyclization to Form Novel Skeletal Structures

Intramolecular cyclization reactions are a highly effective method for the synthesis of complex polycyclic molecules from acyclic or less complex cyclic precursors. The strategic placement of reactive functional groups on a molecule allows for the formation of new rings in a controlled manner. For this compound, the primary amine serves as an excellent nucleophile for intramolecular reactions.

By first acylating or alkylating the amine with a substrate containing a suitable electrophilic center or a group capable of generating one, a variety of fused systems can be accessed. For example, reaction with a haloacyl halide followed by base-mediated cyclization could lead to the formation of lactam-containing polycyclic structures. Similarly, Pictet-Spengler or Bischler-Napieralski-type reactions, after appropriate modification of the starting material, could be employed to construct new fused rings, expanding the complexity of the molecular framework.

| Cyclization Strategy | Key Intermediate | Resulting Structure |

| Intramolecular Nucleophilic Substitution | N-haloalkyl-(7-Ethylisoquinolin-1-yl)methanamine | Fused N-heterocycle |

| Pictet-Spengler Reaction | This compound reacted with an aldehyde/ketone | Tetrahydro-β-carboline analogue |

| Bischler-Napieralski Reaction | N-acyl-(7-Ethylisoquinolin-1-yl)methanamine derivative | Dihydroisoquinoline-fused system |

This table outlines potential intramolecular cyclization strategies for creating novel skeletal structures.

Spiro-Fused Isoquinoline Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest due to their unique three-dimensional structures, which can impart favorable pharmacological properties. The synthesis of spiro-fused isoquinoline derivatives from this compound represents an advanced derivatization pathway.

One conceptual approach involves the conversion of the aminomethyl group into a nucleophilic center that can attack a suitably positioned electrophile within a tethered side chain. For example, the amine could be used to open a cyclic anhydride, and subsequent intramolecular cyclization of the resulting carboxylic acid onto the isoquinoline ring (after activation) could potentially form a spiro-lactam. Another strategy might involve a multi-step sequence where a new ring is constructed adjacent to the C1 position, followed by a rearrangement or a ring-closing reaction that establishes the spiro center.

| Spirocyclization Approach | Key Transformation | Spirocyclic System |

| Intramolecular Aldol/Claisen Condensation | Formation of a tethered dicarbonyl precursor | Spiro-carbocycle/heterocycle |

| Ring-Closing Metathesis | Synthesis of a precursor with two terminal alkenes | Spiro-fused unsaturated ring |

| Passerini or Ugi Multicomponent Reaction | One-pot formation of a complex adduct suitable for spirocyclization | Diverse spiro-heterocycles |

This table presents hypothetical strategies for the synthesis of spiro-fused isoquinoline derivatives.

Advanced Characterization and Spectroscopic Analysis of 7 Ethylisoquinolin 1 Yl Methanamine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of (7-Ethylisoquinolin-1-yl)methanamine. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, typically to within a few parts per million (ppm), HRMS allows for the unambiguous determination of its molecular formula, C12H14N2.

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides critical insights into the compound's structure through the analysis of its fragmentation patterns. The fragmentation of isoquinoline (B145761) alkaloids is influenced by the substitution on the ring system. nih.govresearchgate.net For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage within the ethyl substituent, providing valuable structural information. miamioh.edu The study of these fragmentation pathways helps to piece together the connectivity of the molecule. nih.gov

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Fragment |

| [M+H]+ | 187.1230 | 187.1232 | 1.1 | Molecular Ion |

| [M-NH2]+ | 171.1121 | 171.1120 | -0.6 | Loss of amino group |

| [M-CH2NH2]+ | 156.0886 | 156.0888 | 1.3 | Loss of aminomethyl radical |

| [M-C2H5]+ | 158.0811 | 158.0810 | -0.6 | Loss of ethyl radical |

Note: The data in this table is illustrative and represents expected values for this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals of this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity through spin-spin coupling. The aromatic protons on the isoquinoline ring system would appear in the downfield region, while the ethyl and aminomethyl protons would be found in the upfield region. The ¹³C NMR spectrum would indicate the number of unique carbon environments.

2D NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine direct and long-range proton-carbon correlations, respectively. These correlations are crucial for unambiguously assigning the substitution pattern on the isoquinoline core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~158.0 |

| 3 | ~7.5 (d) | ~120.0 |

| 4 | ~8.2 (d) | ~136.0 |

| 5 | ~7.8 (d) | ~127.0 |

| 6 | ~7.4 (dd) | ~126.0 |

| 7 | - | ~145.0 |

| 8 | ~7.9 (s) | ~128.0 |

| 1-CH2 | ~4.2 (s) | ~45.0 |

| 7-CH2CH3 | ~2.8 (q) | ~29.0 |

| 7-CH2CH3 | ~1.3 (t) | ~15.0 |

Note: This data is predicted based on known values for similar isoquinoline structures and is for illustrative purposes.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound.

Furthermore, X-ray diffraction analysis reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and pi-stacking. The aminomethyl group is a potential hydrogen bond donor, which could lead to the formation of extended networks in the solid state. Understanding the crystal packing is important for comprehending the physical properties of the compound, such as its melting point and solubility. While crystal structures for many isoquinoline derivatives have been reported, specific data for the title compound is not publicly available. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are used to identify the functional groups present in this compound and can also serve as a fingerprint for the compound, allowing for purity assessment.

Key expected vibrational frequencies would include N-H stretching vibrations from the primary amine, C-H stretching from the aromatic and aliphatic groups, and C=C and C=N stretching vibrations from the isoquinoline ring system. The presence of characteristic bands can confirm the successful synthesis of the target molecule. nih.gov

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3250 | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=N Stretch (isoquinoline) | ~1620 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

Note: These are typical ranges and the exact positions can vary.

Chromatographic Methods for Isolation, Purification, and Analytical Quantitation

Chromatographic techniques are essential for the isolation, purification, and analytical quantitation of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for both purifying the compound and assessing its purity. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, would likely be effective for this purpose. researchgate.net

For preparative scale purification, techniques such as column chromatography or medium-pressure liquid chromatography (MPLC) are often employed. nih.gov The choice of stationary and mobile phases is critical for achieving good separation from starting materials and byproducts.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. These methods are crucial for ensuring that the characterized compound is of high purity, which is a prerequisite for any further studies.

Computational and Theoretical Investigations into 7 Ethylisoquinolin 1 Yl Methanamine Chemistry

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. For (7-Ethylisoquinolin-1-yl)methanamine, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The optimized molecular structure and electronic parameters of this compound can be determined using a functional such as B3LYP with a suitable basis set, for instance, 6-31G(d,p). The resulting data offers a comprehensive picture of the molecule's electronic landscape. For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

The electrostatic potential map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the isoquinoline (B145761) ring and the primary amine group are expected to be electron-rich regions, making them susceptible to interactions with electrophilic sites on target proteins, such as hydrogen bond donors. Conversely, the aromatic rings may present regions with varying electrostatic potential, influencing π-π stacking interactions.

Illustrative Data from DFT Calculations for Isoquinoline Derivatives:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The data in this table is illustrative for a generic isoquinoline derivative and not based on direct experimental or computational results for this compound.

Molecular Docking Studies for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates.

For this compound, molecular docking studies can be performed against a variety of protein targets to explore its potential as an inhibitor or modulator. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding energy of different poses. The pose with the lowest binding energy is generally considered the most favorable.

The binding affinity is often expressed as a docking score or an estimated binding free energy (ΔG). A more negative value indicates a stronger binding affinity. The orientational analysis reveals the specific interactions between the ligand and the protein's amino acid residues. For instance, the primary amine group of this compound could form hydrogen bonds with acidic residues like aspartate or glutamate, while the isoquinoline ring could engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Illustrative Molecular Docking Results for an Isoquinoline-based Kinase Inhibitor:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase A | -8.5 | Asp184, Glu121 | Hydrogen Bond |

| Phe239, Tyr122 | π-π Stacking | ||

| Val57, Leu173 | Hydrophobic Interaction |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Virtual screening is a powerful computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This technique can be either structure-based or ligand-based. In the context of this compound, if a specific protein target is identified, structure-based virtual screening can be employed. This involves docking a large library of compounds, which could include derivatives of this compound, into the binding site of the target protein. The compounds are then ranked based on their docking scores, and the top-ranked candidates are selected for further experimental validation.

Ligand-based virtual screening, on the other hand, is used when the structure of the target protein is unknown. This method relies on the knowledge of other molecules that bind to the target. A model, or pharmacophore, is built based on the common structural features of these known active molecules. This pharmacophore is then used to search for other compounds in a database that possess similar features.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and flexibility of the complex over time.

MD simulations can be used to assess the stability of the complex formed between this compound and its target protein. By simulating the movement of atoms over a period of time, typically nanoseconds to microseconds, researchers can observe whether the ligand remains bound to the active site or dissociates. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium.

Furthermore, MD simulations provide insights into the flexibility of both the ligand and the protein. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are rigid. This information can be crucial for understanding the mechanism of binding and for designing more potent inhibitors.

The presence of water molecules in the binding site can significantly influence ligand-protein interactions. MD simulations explicitly model the solvent, allowing for a detailed analysis of its effects. The hydration shell around the ligand and within the binding pocket can be visualized and analyzed to understand how water molecules mediate the interaction between the ligand and the protein. In some cases, water molecules can form bridging hydrogen bonds that are essential for the stability of the complex. Analyzing the displacement of water molecules upon ligand binding can also provide valuable information for optimizing the ligand's design to improve its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoquinoline derivatives, including this compound, QSAR studies are instrumental in predicting their potential therapeutic effects and in guiding the synthesis of new, more potent analogues. japsonline.comjapsonline.comnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features.

The development of a robust QSAR model involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized into several types, such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), and 3D-descriptors like those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For instance, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors have been effectively used in QSAR studies of isoquinoline derivatives to encode 3D structural information. japsonline.comjapsonline.com

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as k-Nearest Neighbors (kNN), Decision Trees (DT), and Gradient Boosting (GB). nih.gov The goal is to create an equation that quantitatively links the descriptors to the biological activity.

The predictive power and robustness of the developed QSAR model are assessed through rigorous internal and external validation procedures. mdpi.com Statistical metrics such as the coefficient of determination (R²), adjusted R² (R²adj), leave-one-out cross-validated R² (Q²LOO), and root mean square error (RMSE) are crucial for evaluating the model's performance. japsonline.com A high-quality QSAR model exhibits strong correlative and predictive capabilities, allowing for the reliable estimation of biological activity for novel compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com In the context of isoquinoline derivatives, QSAR models have been developed to predict activities such as the inhibition of enzymes like aldo-keto reductase 1C3 (AKR1C3), which is a target in cancer research. japsonline.comjapsonline.com

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). Measures goodness of fit. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model, typically calculated using leave-one-out (LOO) cross-validation. | > 0.5 |

| R²ext (External Validation R²) | Measures the predictive ability of the model on an external set of compounds not used in model generation. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). Lower values indicate a better fit. | As low as possible |

In Silico ADME/Tox Prediction Methodologies (Focus on Methodology, Not Results)

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov This approach is a cornerstone of modern drug discovery, allowing for the early-stage screening of candidates like this compound to identify potential liabilities and reduce late-stage attrition. cambridge.org The methodologies focus on predicting a compound's behavior in a biological system without conducting laboratory experiments.

Absorption: Methodologies for predicting absorption primarily focus on properties that govern a molecule's ability to pass through biological membranes, such as the gastrointestinal tract.

Physicochemical Descriptors: Key properties like lipophilicity (log P), water solubility (log S), and pKa are calculated. cambridge.org Fragment-based methods are common, where the log P of a molecule is estimated by summing the contributions of its constituent atoms or fragments. cambridge.org

Permeability Models: Computational models are used to predict permeability through cell layers, such as Caco-2 cells, which are a proxy for the human intestinal wall. mdpi.com

Drug-Likeness Rules: Rules like Lipinski's Rule of Five and Veber's rules are applied. nih.gov These are sets of guidelines based on physicochemical properties (e.g., molecular weight, log P, number of hydrogen bond donors/acceptors) that assess whether a compound is likely to have good oral absorption.

Distribution: These methods predict how a compound distributes throughout the body.

Plasma Protein Binding (PPB): QSAR models are developed to predict the extent to which a compound will bind to plasma proteins like albumin. High binding can limit the amount of free drug available to exert its therapeutic effect.

Blood-Brain Barrier (BBB) Penetration: Models predict a compound's ability to cross the BBB. This is crucial for drugs targeting the central nervous system and for avoiding unwanted CNS side effects for peripherally acting drugs. cambridge.org

Metabolism: These methodologies focus on predicting how a compound will be chemically modified by the body, primarily by enzymes.

Cytochrome P450 (CYP) Inhibition: Models are used to predict whether a compound will inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). nih.gov Inhibition of these enzymes is a major cause of drug-drug interactions.

Site of Metabolism (SOM) Prediction: Algorithms identify the specific atoms or bonds within a molecule that are most likely to be metabolized. cambridge.org

Excretion: This involves predicting the pathways through which a compound and its metabolites are eliminated from the body. Models can estimate parameters like total clearance, which relates to bioavailability. nih.gov

Toxicity: A wide range of toxicological endpoints are predicted using computational models.

Genotoxicity/Mutagenicity: Models, often based on structural alerts (substructures known to be associated with toxicity), predict the potential for a compound to damage DNA.

hERG Inhibition: QSAR models are widely used to predict a compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias. cambridge.org

Acute Toxicity: Models estimate the lethal dose for 50% of a test population (LD50). cambridge.org

These predictions are often performed using commercially available software or web-based platforms like SwissADME and pkCSM, which integrate various predictive models. nih.govmspsss.org.ua

| ADME/Tox Parameter | Common Prediction Methodology | Computational Approach |

|---|---|---|

| Lipophilicity (log P) | Fragment-based contribution models | Summation of atomic/fragmental values derived from large experimental datasets. |

| Aqueous Solubility (log S) | General solubility equations (GSE) or QSAR | Regression models based on descriptors like log P and melting point. |

| Human Intestinal Absorption (HIA) | QSAR models, Rule-based systems | Classification or regression models based on physicochemical descriptors. |

| CYP450 Inhibition | Machine Learning, Pharmacophore modeling | Models trained on known inhibitors to identify key structural features for binding. |

| hERG Blockade | QSAR, 3D-Pharmacophore models | Statistical models correlating molecular descriptors with hERG inhibition data. |

| Mutagenicity | Structural alerts (substructure analysis) | Identification of specific chemical moieties known to be associated with mutagenicity. |

Research Applications of 7 Ethylisoquinolin 1 Yl Methanamine As a Privileged Chemical Scaffold

Role in Medicinal Chemistry and Rational Drug Design

The quinoline (B57606) and its isomer, isoquinoline (B145761), are considered foundational heterocyclic motifs in drug discovery, playing a significant role in the development of agents for various diseases. nih.gov The utility of this scaffold lies in its structural versatility, which allows for extensive chemical modification to optimize pharmacological properties. In rational drug design, computer-aided techniques are often employed to guide the optimization of lead compounds based on isoquinoline and related scaffolds. nih.gov This process involves using the known structure of a biological target to design molecules that fit precisely into the active site, thereby enhancing potency and selectivity. The design process often focuses on modifying the core structure to explore structure-activity relationships (SAR), leading to the identification of candidates with improved efficacy and drug-like properties.

The design and synthesis of novel modulators based on the isoquinoline scaffold is a key strategy in medicinal chemistry. Starting from a core structure like (7-Ethylisoquinolin-1-yl)methanamine, chemists can synthesize a library of derivatives by introducing various substituents at different positions on the isoquinoline ring and the methanamine side chain. For instance, in the development of selective estrogen receptor modulators (SERMs), a conformationally restricted diazadecaline moiety was used to replace the flexible aminoethoxy side chain typical of other SERMs, leading to novel tetrahydroisoquinoline ligands with distinct pharmacological profiles. researchgate.net Similarly, in the pursuit of antiviral agents, a series of 22 chemical derivatives of an initial isoquinolone "hit" compound were synthesized to address issues of cytotoxicity while attempting to retain or improve antiviral efficacy. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing the therapeutic potential of the isoquinoline scaffold.

Derivatives of the isoquinoline scaffold have been shown to interact with a diverse array of biological targets through various mechanisms of action.

Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target for the development of new antibiotics because it is an essential enzyme for bacteria and is not present in humans. nih.gov Certain compounds derived from related heterocyclic scaffolds function as "gyrase poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death. nih.gov For example, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, a quinazoline (B50416) derivative, was found to strongly inhibit E. coli DNA gyrase with an IC50 of approximately 7 μM. nih.gov

In addition to bacterial enzymes, eukaryotic topoisomerases are important targets in cancer therapy. Topoisomerase I (TOP1) is a nuclear enzyme critical for cellular processes like DNA replication and transcription. nih.gov Quinoline derivatives have been developed as TOP1 inhibitors; they function by binding to the TOP1-DNA covalent complex, preventing the re-ligation of the DNA strand and leading to cell death in rapidly dividing cancer cells. nih.gov For instance, certain morpholino analogs of 4-alkoxy-2-arylquinolines exhibited moderate TOP1 inhibitory activity when compared to the well-known inhibitor camptothecin (B557342). nih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Reported Activity |

|---|---|---|---|

| Quinazoline Derivatives | Bacterial DNA Gyrase | Stabilizes gyrase-DNA cleavage complex (Gyrase Poison) | IC50 of ~7 μM for N-(6-chloro-4-phenylquinazolin-2-yl)guanidine against E. coli DNA gyrase nih.gov |

| 4-Alkoxy-2-arylquinoline Derivatives | Human Topoisomerase I (TOP1) | Stabilizes TOP1-DNA cleavage complexes | Moderate inhibitory activity compared to 1 μM camptothecin nih.gov |

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of PDE7, which is a cAMP-specific PDE expressed in immune cells, are being investigated as a novel class of drugs for treating immune and inflammatory disorders. nih.govfrontiersin.org Derivatives of the related quinazoline scaffold have been identified as potent PDE7 inhibitors. frontiersin.org These compounds can increase intracellular cAMP levels, which in turn modulates the activity of immune cells and suppresses the expression of pro-inflammatory cytokines. nih.govfrontiersin.org A series of thioxoquinazoline derivatives showed inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7A1. nih.gov

| Compound Class | Target Enzyme | Reported Potency | Therapeutic Potential |

|---|---|---|---|

| Thioxoquinazoline Derivatives | PDE7A1 | Sub-micromolar IC50 values nih.gov | Anti-inflammatory agents for immune disorders nih.gov |

| Sulfarylquinazolines | PDE7 | Identified as inhibitors frontiersin.org | Inflammation control frontiersin.org |

Nuclear receptors are critical targets in endocrine-related cancers. The estrogen receptor (ER), particularly ERα, is a primary target in the treatment of hormone-responsive breast cancer. researchgate.net Tetrahydroisoquinoline derivatives have been developed as selective estrogen receptor modulators (SERMs) that can antagonize the effects of estrogen in breast tissue. researchgate.net These compounds bind to the ER and can induce a conformational change that prevents the receptor from activating tumor-promoting genes. researchgate.net

The androgen receptor (AR) is a key driver of prostate cancer. Some therapeutic strategies focus on degrading the AR protein. Certain steroid and terpenoid derivatives have been shown to possess AR-degrading activity, contributing to their anti-proliferative effects in prostate cancer cells. nih.gov The development of small molecules based on scaffolds like isoquinoline that can induce AR degradation represents a promising avenue for prostate cancer therapy.

| Compound Class | Nuclear Receptor Target | Mechanism of Action | Therapeutic Application |

|---|---|---|---|

| Tetrahydroisoquinoline Derivatives | Estrogen Receptor α (ERα) | Selective modulation/antagonism researchgate.net | Breast Cancer researchgate.net |

| Steroid/Terpenoid Derivatives | Androgen Receptor (AR) | Induction of receptor degradation nih.gov | Prostate Cancer nih.gov |

The isoquinoline scaffold has also served as a template for the discovery of novel antiviral agents. A significant mechanism of action for these compounds is the inhibition of viral replication, often by targeting essential viral enzymes. For example, an isoquinolone compound was identified as an inhibitor of both influenza A and B viruses by targeting the activity of the viral polymerase, which is essential for replicating the viral RNA genome. nih.govnih.gov Through the synthesis of derivatives, researchers identified a compound that, while having higher EC50 values, was significantly less cytotoxic, highlighting a path toward developing a therapeutic agent. nih.gov The antiviral activity of these compounds was demonstrated by a reduction in the expression of viral proteins and a decrease in the number of viral progeny released from infected cells. nih.gov

| Compound Class | Virus Target | Mechanism of Action | Reported Efficacy (EC50) |

|---|---|---|---|

| Isoquinolone Derivative (Compound 1) | Influenza A and B | Inhibition of viral RNA polymerase | 0.2 - 0.6 μM nih.gov |

| Optimized Isoquinolone Derivative (Compound 21) | Influenza A and B | Inhibition of viral RNA polymerase | 9.9 - 18.5 μM (with reduced cytotoxicity) nih.gov |

Exploration of Target-Specific Molecular Mechanisms of Action

Microtubule Polymerization Inhibition and Cellular Cytotoxicity Mechanisms

There is no available scientific literature detailing the effects of this compound on microtubule polymerization. Consequently, its mechanism of action regarding cellular cytotoxicity, which is often linked to microtubule disruption, remains uncharacterized. Studies on other isoquinoline-based molecules have shown that the isoquinoline scaffold can be a component of potent tubulin polymerization inhibitors; however, these findings cannot be specifically attributed to the 7-ethyl derivative.

Thymidine (B127349) Phosphorylase Inhibition Studies

No studies have been published that evaluate the inhibitory activity of this compound against the enzyme thymidine phosphorylase. This enzyme is a target in cancer research, and while various other isoquinoline derivatives have been synthesized and tested for this purpose, the potential of this compound in this area has not been reported.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Due to the absence of biological activity data, no structure-activity relationship (SAR) studies for this compound are available. SAR studies are essential for optimizing the potency and selectivity of lead compounds, but require initial biological screening data which is not present for this compound in the literature.

Coordination Chemistry and Catalytic Applications

Application in Homogeneous and Heterogeneous Catalysis (e.g., Hydrogen Evolution)

There is no published research on the application of this compound or its metal complexes in either homogeneous or heterogeneous catalysis, such as for the hydrogen evolution reaction.

Chemical Biology Probes and Mechanistic Investigations

No studies describing the development or use of this compound as a chemical biology probe for mechanistic investigations have been found.

A diligent search of scientific literature and chemical databases reveals a significant lack of specific research on the compound this compound in the context of its application as a privileged chemical scaffold for the development of affinity probes or the elucidation of biological pathways. While the broader class of isoquinoline-containing molecules is well-documented for its diverse pharmacological activities and use in medicinal chemistry, specific, detailed research findings on this compound itself are not presently available in published literature.

Therefore, it is not possible to provide a detailed article on the "" with the specified subsections on "Synthesis of Affinity Probes for Target Identification" and "Elucidation of Biological Pathways through Molecular Intervention" due to the absence of primary research on this particular compound.

The isoquinoline scaffold, in general, is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Researchers have extensively modified the isoquinoline core to develop a wide range of biologically active compounds. However, the specific substitution pattern of a 7-ethyl group and a 1-methanamine group as seen in this compound does not appear to be a focus of published research to date.

Consequently, there are no available data, research findings, or established methodologies to populate the requested sections and subsections of the article for this specific chemical entity.

Q & A

Q. What are the established synthetic methodologies for (7-Ethylisoquinolin-1-yl)methanamine, and what factors influence reaction efficiency and purity?

The synthesis of this compound can be approached through multi-step reactions involving functionalization of the isoquinoline core. Key steps include ethylation at the 7-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, followed by amination at the 1-position using reductive amination or nucleophilic substitution. Optimization of catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and solvents (e.g., DMF for polar aprotic conditions) is critical for yield and purity. Contaminants such as unreacted intermediates require purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent placement (e.g., ethyl group at C7, amine at C1) and aromatic proton environments.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities and bond angles in crystalline forms.

- HPLC : Monitors purity (>95% by UV detection at 254 nm).

Cross-referencing with computational simulations (DFT) enhances structural validation .

Q. What preliminary biological screening approaches are recommended to assess the therapeutic potential of this compound?

- In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or radioligand binding.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis).

- Toxicology : Evaluate acute toxicity in zebrafish embryos or rodent models, focusing on neurobehavioral and hepatic endpoints .

Advanced Research Questions

Q. How can researchers systematically investigate structure-activity relationships (SAR) for this compound derivatives to optimize pharmacological profiles?

- Substituent Variation : Synthesize analogs with modified ethyl groups (e.g., longer alkyl chains, halogen substitutions) and compare binding affinities.

- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl or trifluoromethyl to enhance metabolic stability.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity.

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using docking studies (e.g., AutoDock Vina).

Contradictions in activity data (e.g., varying IC₅₀ across assays) should be resolved by standardizing assay conditions and validating target engagement via SPR or ITC .

Q. What strategies should be employed to resolve contradictory data in pharmacokinetic studies of this compound across different experimental models?

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Confounder Adjustment : Control for variables like dosing regimen, species-specific metabolism, and formulation differences.

- Dose-Response Reconciliation : Apply Emax models to unify disparate efficacy metrics.

- In Silico PK Modeling : Use GastroPlus or Simcyp to simulate interspecies differences in absorption and clearance .

Q. What advanced computational modeling techniques are suitable for predicting the binding affinity of this compound with target receptors?

- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over 100-ns trajectories (e.g., GROMACS).

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding-site mutations.

- Machine Learning : Train neural networks on ChEMBL data to predict off-target interactions.

- Fragment Molecular Orbital (FMO) : Quantify charge transfer and polarization effects at the quantum level.

Validate predictions with experimental SPR or cryo-EM data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.